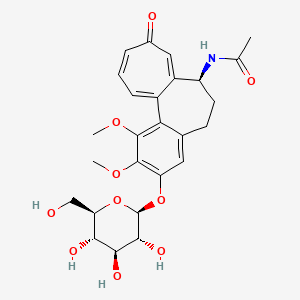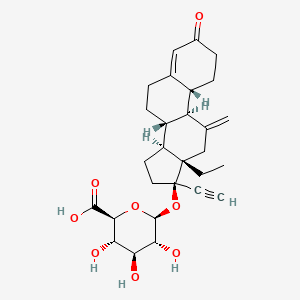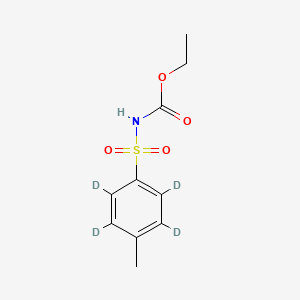![molecular formula C55H89ClN2O4 B13865032 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate CAS No. 84109-11-5](/img/structure/B13865032.png)
1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiIC16(3) perchlorate, also known as 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye. It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity. This compound is highly fluorescent and photostable when incorporated into membranes, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DiIC16(3) perchlorate involves the reaction of 1-hexadecyl-2,3,3-trimethylindolenine with 3-bromo-1-propene to form an intermediate. This intermediate is then reacted with perchloric acid to yield DiIC16(3) perchlorate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of DiIC16(3) perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain the integrity of the compound .
化学反应分析
Types of Reactions
DiIC16(3) perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It is weakly fluorescent in water but highly fluorescent in lipid environments. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used with DiIC16(3) perchlorate include organic solvents like dimethyl sulfoxide (DMSO) and perchloric acid. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal fluorescence properties .
Major Products Formed
The major product formed from the synthesis of DiIC16(3) perchlorate is the highly fluorescent dye itself. There are no significant by-products formed under controlled reaction conditions .
科学研究应用
DiIC16(3) perchlorate is widely used in various scientific research fields due to its unique fluorescent properties:
Chemistry: It is used as a fluorescent probe for studying membrane fluidity and dynamics.
Biology: The compound is employed in cell membrane labeling and tracking studies.
Medicine: It is used in imaging techniques to study cellular processes and diagnose diseases.
Industry: DiIC16(3) perchlorate is used in the development of fluorescent sensors and imaging devices .
作用机制
DiIC16(3) perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the plasma membrane, allowing for the visualization of membrane dynamics. The compound has an extremely high extinction coefficient and short excited-state lifetimes, which contribute to its high fluorescence and photostability .
相似化合物的比较
DiIC16(3) perchlorate is part of a family of lipophilic carbocyanine dyes, including:
DiIC12(3) perchlorate: A shorter-chain analog with similar fluorescent properties but different membrane incorporation characteristics.
DiIC18(3) perchlorate: A longer-chain analog that may incorporate into membranes less easily than DiIC16(3) perchlorate.
FAST DiI: A derivative with cis double bonds in its tails, affecting its distribution in membrane domains
DiIC16(3) perchlorate is unique due to its optimal chain length, which allows for efficient incorporation into membranes and high fluorescence intensity.
属性
CAS 编号 |
84109-11-5 |
|---|---|
分子式 |
C55H89ClN2O4 |
分子量 |
877.8 g/mol |
IUPAC 名称 |
1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HBTWOEFPWHHORE-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


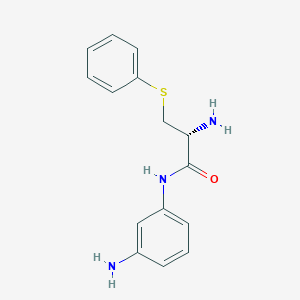

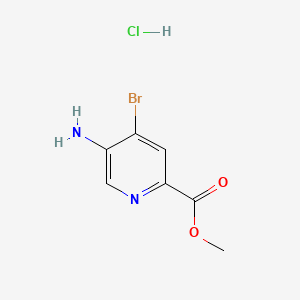
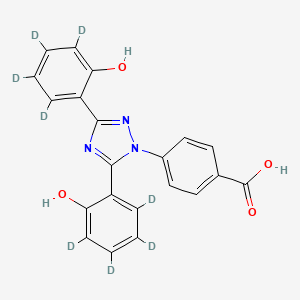
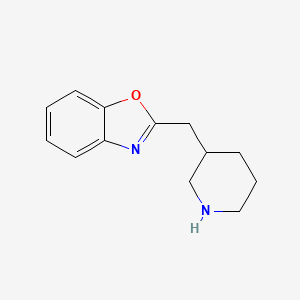
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
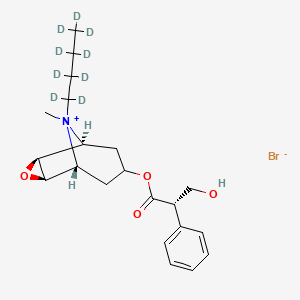
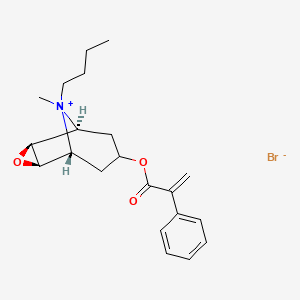
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
